![molecular formula C22H20FN5O2 B2922403 4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922117-32-6](/img/structure/B2922403.png)

4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

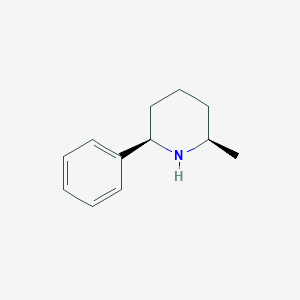

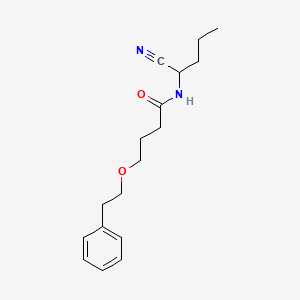

The compound is a complex organic molecule with several functional groups, including a fluoro-substituted benzyl group, a pyrazolopyrimidinone group, and an amide linkage . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The compound contains several aromatic rings, which are likely to contribute to its stability and may influence its reactivity . The presence of a fluorine atom on the benzyl group could also affect the compound’s properties, as fluorine is highly electronegative.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Antimicrobial and Antiviral Applications

Design and Synthesis for Antituberculosis : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed promising activity against Mycobacterium tuberculosis, highlighting the potential for derivatives to be designed as antimicrobial agents (V. U. Jeankumar et al., 2013).

Antiviral Activity Against Influenza : Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and tested for anti-influenza A virus (subtype H5N1) activity, indicating that similar structures could be explored for antiviral applications (A. Hebishy et al., 2020).

Anticancer Applications

- Anticancer Activity Evaluation : Novel fluoro substituted benzo[b]pyran compounds were tested against lung, breast, and CNS cancer cell lines, showcasing the potential of fluoro-containing derivatives in cancer treatment (A. G. Hammam et al., 2005).

Enzyme Inhibition for Drug Development

- GPR39 Agonists Identification : Kinase inhibitors were identified as novel GPR39 agonists, demonstrating the utility of fluoro-containing compounds in modulating receptor activity for potential therapeutic benefits (Seiji Sato et al., 2016).

Metabolism and Disposition Studies

- Metabolism of HIV Integrase Inhibitors : The metabolism and disposition of potent HIV integrase inhibitors were studied using 19F-NMR spectroscopy, underlining the importance of fluorine in tracking the metabolic fate of pharmaceutical compounds (E. Monteagudo et al., 2007).

Anticonvulsant and Antidepressant Activities

- Pyrido[2,3-d]pyrimidine Derivatives : The synthesis and evaluation of these derivatives for anticonvulsant and antidepressant activities exemplify the approach to neurological disorder treatment with complex molecules (Hong-jian Zhang et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown

Mode of Action

It is likely that it interacts with its target through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is possible that it may influence pathways involving the benzylic position , which could have downstream effects on a variety of cellular processes.

Result of Action

Some studies suggest that similar compounds may exhibit substantial antiviral activity , indicating that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors . These could include temperature, pH, and the presence of other chemicals or compounds in the environment.

Propriétés

IUPAC Name |

4-fluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-15-4-2-3-5-17(15)13-27-14-25-20-19(22(27)30)12-26-28(20)11-10-24-21(29)16-6-8-18(23)9-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRGIRSJRGZJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)

![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)

![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)

![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)